molecular formula C16H19ClNO3P B063440 Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride CAS No. 174298-14-7

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride

Cat. No.: B063440
CAS No.: 174298-14-7
M. Wt: 339.75 g/mol
InChI Key: DLDFTWDMSBJPKA-UHFFFAOYSA-N
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Description

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride (CAS 174298-14-7) is a nitrogen-containing organophosphorus compound with the molecular formula C₁₆H₁₉ClNO₃P and a molecular mass of 339.756 g/mol . Its structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) linked to a phosphonic acid group, which is esterified with two phenyl groups. The hydrochloride salt enhances its stability and solubility in polar solvents.

Key identifiers:

  • ChemSpider ID: 9891798
  • Synonyms: Diphenyl 2-pyrrolidinylphosphonate hydrochloride, Diphenyl pyrrolidine-2-phosphonate HCL .

Properties

IUPAC Name

2-diphenoxyphosphorylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO3P.ClH/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15;/h1-6,8-11,16-17H,7,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDFTWDMSBJPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471113
Record name Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174298-14-7
Record name Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Kabachnik–Fields Reaction with Subsequent Cyclization

The Kabachnik–Fields reaction enables the one-pot assembly of α-aminophosphonates, which can undergo cyclization to form pyrrolidinylphosphonates. For example, 5-chloro-2-pentanone (46 ) reacts with ammonia and diethyl phosphonate in ethanol to generate an intermediate α-aminophosphonate (47 ), which undergoes intramolecular nucleophilic substitution to yield diethyl (2-methyl-2-pyrrolidinyl)phosphonate (48 ). Acidic or oxidative conditions further modify the phosphonate ester groups (Scheme 1).

Key Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 65–75% for cyclization step

Multicomponent Condensation with Phosphonates

An alternative route involves a pseudo-four-component condensation of amides, aldehydes, and dichlorophosphites. For instance, N-protected aminoalkylphosphonates are synthesized via condensation of N-Cbz-aminoalkylphosphonochloridates (13 ) with hydroxy esters (2 ) in the presence of Grignard reagents (e.g., Mg salts) to facilitate coupling. This method ensures stereochemical control, critical for bioactive derivatives.

Key Conditions:

  • Reagents: N-Cbz-aminoalkylphosphonochloridates, hydroxy esters, MgBr₂

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 50–60% for phosphonodepsipeptide intermediates

Esterification with Diphenyl Groups

Introducing diphenyl ester groups requires selective phosphorylation and ester exchange:

Phosphonochloridate-Mediated Esterification

Phosphonochloridates serve as electrophilic intermediates for esterification. For example, N-Cbz-1-aminoethylphosphonochloridate (13b ) reacts with hydroxy esters (54 ) in the presence of Grignard reagents to form diphenyl esters (Scheme 2). The magnesium salts of hydroxy esters enhance nucleophilicity, enabling efficient coupling.

Key Conditions:

  • Reagents: Phosphonochloridates, Mg turnings

  • Solvent: Dry diethyl ether

  • Temperature: 0°C to room temperature

  • Yield: 70–85%

Alkoxide Displacement of Halides

A patent-pending method involves reacting halides (e.g., alkyl or aryl halides) with alkali metal alkoxides. For instance, a halide (Structure III) reacts with potassium diphenoxide to displace the halide and form the diphenyl ester (Scheme 3). This method is scalable and avoids harsh acidic conditions.

Key Conditions:

  • Reagents: Halide (Structure III), KOt-Bu

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Yield: 60–75%

Hydrochloride Salt Formation

The final step involves protonation with hydrochloric acid to form the hydrochloride salt. Freebase dissolution in anhydrous HCl-saturated ether or direct treatment with concentrated HCl in methanol achieves quantitative conversion.

Key Conditions:

  • Reagents: Anhydrous HCl gas, diethyl ether

  • Temperature: 0°C

  • Purity: >95% by NMR

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Kabachnik–Fields + CyclizationOne-pot synthesis; modular substrate scopeRequires acidic workup for cyclization65–75
Multicomponent CondensationStereochemical control; scalableSensitive to moisture; costly reagents50–60
Phosphonochloridate CouplingHigh efficiency; mild conditionsRequires preformed phosphonochloridates70–85
Alkoxide DisplacementScalable; avoids acidic conditionsLimited to reactive halides60–75

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance phosphonochloridate reactivity, while ethers stabilize Grignard intermediates.

  • Catalysis: FeCl₃ or PdCl₂ accelerates cyclization and coupling steps, reducing reaction times by 30–50%.

  • Protection/Deprotection: N-Cbz groups prevent side reactions during phosphorylation but require hydrogenolysis for removal .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Antimicrobial Properties

One of the most promising applications of phosphonic acid derivatives is their antimicrobial activity. Studies have shown that compounds similar to phosphonic acid, 2-pyrrolidinyl-, diphenyl ester exhibit significant antibacterial effects against a range of pathogens. For instance, carbapenem derivatives synthesized from pyrrolidine-based phosphonates have demonstrated potent activity against resistant bacterial strains, making them valuable in developing new antibiotics .

Antiviral Effects

Research indicates that certain phosphonate esters can inhibit viral replication. The mechanism often involves interference with viral polymerases or proteases, suggesting potential applications in antiviral drug development. Compounds like phosphonic acid derivatives have been explored for their ability to combat viruses such as HIV and hepatitis C .

Anticancer Activity

Phosphonic acids have also been investigated for their anticancer properties. Their ability to modulate signaling pathways involved in cell proliferation and apoptosis has led to studies focusing on their use as chemotherapeutic agents. In vitro studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapies .

Applications in Material Science

Beyond biological applications, phosphonic acids are utilized in material science for their ability to form stable coatings on various substrates. These coatings can enhance the properties of materials such as glass and metals by providing corrosion resistance and improving adhesion characteristics. The unique bonding capabilities of phosphonic acids allow them to be used in creating advanced materials for electronics and nanotechnology .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of pyrrolidine-based phosphonates against multi-drug resistant bacteria. The study involved testing various concentrations of the compound against clinical isolates, revealing a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics .

Case Study: Synthesis Optimization

Research focused on optimizing the synthesis of 2-pyrrolidinyl phosphonates highlighted a novel method that increased yield by 30% through the use of microwave-assisted synthesis techniques. This approach not only reduced reaction times but also minimized solvent usage, aligning with green chemistry principles .

Mechanism of Action

The mechanism by which phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes involved in phosphate metabolism. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Diphenyl 2-Pyrrolidinylphosphonate (Non-Hydrochloride Form)
  • Formula: C₁₆H₁₈NO₃P
  • Molecular Mass : 303.298 g/mol
  • CAS : 345229-22-3
  • Key Difference: Absence of the hydrochloride counterion reduces polarity and aqueous solubility. The free base form is more lipophilic, influencing its reactivity in non-polar environments .
(b) Diphenyl Piperidine-2-Phosphonate Hydrochloride
  • Structure : Replaces the pyrrolidine ring with a six-membered piperidine ring.
  • Impact : Increased ring size alters steric and electronic properties. Piperidine’s higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10) may affect binding interactions in biological systems .
(c) Phenyl Phosphonic Acid Diphenyl Ester
  • Formula : C₁₈H₁₅O₃P
  • Molecular Mass : 310.28 g/mol
  • CAS : 3049-24-9
  • This decreases solubility in polar solvents but improves thermal stability in polymer applications .

Physicochemical Properties

Property Phosphonic Acid, 2-Pyrrolidinyl-, Diphenyl Ester, Hydrochloride Diphenyl 2-Pyrrolidinylphosphonate Diphenyl Piperidine-2-Phosphonate HCl Phenyl Phosphonic Acid Diphenyl Ester
Molecular Formula C₁₆H₁₉ClNO₃P C₁₆H₁₈NO₃P C₁₇H₂₁ClNO₃P C₁₈H₁₅O₃P
Molecular Mass (g/mol) 339.756 303.298 ~353.8 (estimated) 310.28
Solubility High in polar solvents (e.g., water, methanol) Moderate in DMSO, chloroform Similar to pyrrolidine derivative Low in water; high in toluene
Thermal Stability Moderate (decomposes at ~200°C) Higher (no HCl decomposition) Lower (piperidine ring less rigid) High (stable up to 300°C)
Key Applications Enzyme inhibition, flame retardants Organic synthesis intermediates Catalysis, polymer additives Flame retardants, plasticizers

Reactivity and Stability

  • Hydrolysis: The hydrochloride form undergoes ester hydrolysis under basic conditions (e.g., NaOH) to yield phosphonic acid derivatives . In contrast, non-hydrochloride esters require stronger acids (e.g., concentrated HCl) for hydrolysis .
  • Steric Effects : Pyrrolidine’s compact structure provides steric hindrance compared to piperidine, slowing nucleophilic attack at the phosphorus center .
  • Flame Retardancy : Phosphonic acid esters with aromatic groups (e.g., diphenyl) exhibit superior char-forming ability compared to aliphatic esters (e.g., diethyl) due to aromatic stabilization .

Biological Activity

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride (CAS Number: 11717077) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClNO3PC_{16}H_{19}ClNO_3P. It features a phosphonic acid core with two phenyl groups and a pyrrolidine moiety, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Phosphonic acids and their derivatives have been studied for various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound has shown promise in several areas:

  • Antiviral Activity : Phosphonate prodrugs have demonstrated increased cell permeability and enhanced activity against viral infections. For instance, modifications to the phosphonate structure have resulted in compounds with significantly improved efficacy against HIV and other viruses .
  • Cytotoxic Effects : Research indicates that certain phosphonic acid derivatives can activate immune responses. For example, some derivatives have been shown to stimulate Vγ9Vδ2 T cells, which play a critical role in the immune response against tumors and infections .
  • Phospholipidosis : Inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with drug-induced phospholipidosis. Compounds that inhibit this enzyme can lead to the accumulation of phospholipids within lysosomes, a pathological condition observed with various drugs . The biological implications of this inhibition are significant for drug development and toxicity prediction.

Study on Antiviral Efficacy

A study evaluated the activity of phosphonate prodrugs against Plasmodium falciparum, revealing that modifications to the phosphonate structure could enhance activity over tenfold compared to parent compounds. This highlights the potential for developing effective treatments for malaria using phosphonic acid derivatives .

Immune Activation Study

Another investigation focused on the activation of Vγ9Vδ2 T cells by phosphonic acid derivatives. The study found that certain compounds could stimulate these T cells at concentrations significantly lower than their parent acids, suggesting that structural modifications could enhance immunological activity while reducing toxicity .

The biological activity of phosphonic acid derivatives is often attributed to their ability to interfere with enzymatic processes or cellular pathways:

  • Enzyme Inhibition : Many phosphonates act as inhibitors of specific enzymes involved in lipid metabolism or viral replication. For instance, the inhibition of PLA2G15 by cationic amphiphilic drugs has been linked to their capacity to induce phospholipidosis .
  • Cell Membrane Interaction : The lipophilicity imparted by phenyl groups allows these compounds to interact effectively with cell membranes, facilitating uptake and enhancing bioavailability.

Data Tables

Activity Effect Reference
AntiviralIncreased efficacy against viruses
CytotoxicImmune activation
Enzyme InhibitionInhibition of PLA2G15

Q & A

Basic Questions

Q. How is phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride synthesized, and what purity standards are critical for research reproducibility?

  • Methodological Answer : Synthesis typically involves esterification and hydrochloride salt formation under anhydrous conditions. For example, analogous compounds like methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride are synthesized via nucleophilic substitution, followed by recrystallization to achieve ≥98% purity . Key parameters include inert atmospheres (e.g., nitrogen), controlled temperature, and chromatography (HPLC) for purification. Impurities such as unreacted precursors or byproducts (e.g., phosphonic acid derivatives) must be quantified via NMR and LC-MS .

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^{1}H, 13^{13}C, and 31^{31}P NMR to confirm the pyrrolidinyl group, ester linkages, and phosphonic acid backbone.
  • X-ray crystallography : To resolve steric effects of the diphenyl ester and hydrochloride counterion .
  • FT-IR : Identify P=O (1150–1250 cm1^{-1}) and N–H (3300 cm1^{-1}) stretches .

Q. How should researchers handle discrepancies in phosphonic acid residue detection when linked to Fosetyl-Al degradation?

  • Methodological Answer : Phosphonic acid residues can originate from Fosetyl-Al degradation or endogenous plant processes. To resolve contradictions:

  • Perform isotopic labeling (e.g., 18^{18}O tracing) to track Fosetyl-Al degradation pathways.
  • Use LC-MS/MS with collision-induced dissociation to distinguish fragmentation patterns of synthetic vs. natural phosphonic acid .

Advanced Research Questions

Q. What mechanistic insights explain the environmental persistence of phosphonic acid derivatives, and how can degradation be optimized?

  • Methodological Answer : The C–P bond in phosphonic acid resents hydrolysis, requiring advanced degradation strategies:

  • UV/O3_3 systems : Generate hydroxyl radicals for bond cleavage, achieving >90% degradation in 2 hours under optimized pH (3–5).
  • Microbial consortia : Screen soil samples for Pseudomonas spp. expressing phosphonatase enzymes, monitored via metagenomic sequencing .

Q. How do steric effects of the 2-pyrrolidinyl group influence ligand-receptor interactions in biological studies?

  • Methodological Answer : The pyrrolidinyl group introduces steric hindrance, reducing off-target binding in enzyme inhibition assays (e.g., alkaline phosphatases). Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) reveal:

  • Binding affinity : ΔG = −8.2 kcal/mol for the target vs. −5.1 kcal/mol for analogs lacking the pyrrolidinyl group.
  • Solvent accessibility : The cyclic amine restricts water penetration into the active site, enhancing stability .

Q. In proton-conducting materials, how does this compound compare to sulfonated polymers in fuel cell applications?

  • Methodological Answer : Phosphonic acid derivatives exhibit higher thermal stability (>200°C) but lower conductivity (0.01 S/cm at 80°C) than Nafion®. Strategies to improve performance:

  • Hybrid membranes : Blend with polybenzimidazole (PBI) to leverage hydrogen-bonding networks.
  • Dopants : Add heteropolyacids (e.g., phosphotungstic acid) to enhance proton hopping .

Data Contradictions & Resolution

  • Issue : Phosphonic acid detection in organic crops may falsely attribute to Fosetyl-Al use.
    Resolution : Cross-validate with HRMS (Q-TOF) to identify Fosetyl-Al-specific metabolites (e.g., ethyl hydrogen phosphate) and rule out natural phosphonate biosynthesis .

  • Issue : Conflicting reports on hydrolysis rates in aqueous media.
    Resolution : Standardize testing conditions (pH 7.4, 25°C) and use 31^{31}P NMR to quantify degradation products (e.g., phenylphosphonic acid) .

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